2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS No.: 922130-62-9
Cat. No.: VC4828363
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922130-62-9 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.282 |
| IUPAC Name | 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
| Standard InChI | InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |
| Standard InChI Key | GLTKYTLWCZIBGR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide, reflects its structural complexity:
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A tetrahydroquinoline backbone (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) provides a partially saturated heterocyclic ring system.
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A methoxy group () is attached at the second position of the acetamide side chain.
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An acetamide moiety () is linked to the quinoline core at the sixth position.
The SMILES notation (CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC) and InChIKey (GLTKYTLWCZIBGR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.282 g/mol |
| Solubility | Limited data; likely polar aprotic solvent-soluble |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The methoxy and acetamide groups enhance polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or methanol, common solvents for biological assays.
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multi-step protocols typical for quinoline derivatives:
Step 1: Formation of the Tetrahydroquinoline Core
The Pfitzinger reaction, involving condensation of isatin derivatives with ketones under basic conditions, is widely used to construct quinoline frameworks. For example:
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The tetrahydroquinoline core is susceptible to oxidation. Treatment with potassium permanganate () in acidic conditions may yield fully aromatic quinoline derivatives:
Reduction Reactions
Lithium aluminum hydride () reduces the amide group to a secondary amine, altering the molecule’s pharmacological profile:
Nucleophilic Substitution
The methoxy group can undergo nucleophilic displacement with strong nucleophiles (e.g., sodium ethoxide) to form ethoxy or other alkoxy variants.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing analogs with improved pharmacokinetic properties.
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxy or acetamide groups elucidates key pharmacophores.
Material Science
Quinoline derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in sensors or catalysts.
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